molecular formula C14H13FN2O B11489205 3-(3-fluorophenyl)-N-(pyridin-2-yl)propanamide

3-(3-fluorophenyl)-N-(pyridin-2-yl)propanamide

Cat. No.: B11489205
M. Wt: 244.26 g/mol
InChI Key: QPTDUAIVCQZANL-UHFFFAOYSA-N
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Description

3-(3-fluorophenyl)-N-(pyridin-2-yl)propanamide is an organic compound that features a fluorinated phenyl ring and a pyridine moiety connected through a propanamide linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenyl)-N-(pyridin-2-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluorobenzaldehyde and 2-aminopyridine.

    Formation of Intermediate: The 3-fluorobenzaldehyde undergoes a condensation reaction with 2-aminopyridine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Amidation: The amine is reacted with propanoyl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluorophenyl)-N-(pyridin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction can lead to the formation of amines or alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Amines or alcohols depending on the reducing agent.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-fluorophenyl)-N-(pyridin-2-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Biological Studies: The compound can be used to study the interaction with biological targets such as enzymes or receptors.

    Material Science: Its unique structural properties make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-N-(pyridin-2-yl)propanamide involves its interaction with specific molecular targets. The fluorinated phenyl ring and pyridine moiety can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological target being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-N-(pyridin-2-yl)propanamide
  • 3-(3-bromophenyl)-N-(pyridin-2-yl)propanamide
  • 3-(3-methylphenyl)-N-(pyridin-2-yl)propanamide

Uniqueness

3-(3-fluorophenyl)-N-(pyridin-2-yl)propanamide is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity compared to its chloro, bromo, and methyl analogs

Properties

Molecular Formula

C14H13FN2O

Molecular Weight

244.26 g/mol

IUPAC Name

3-(3-fluorophenyl)-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C14H13FN2O/c15-12-5-3-4-11(10-12)7-8-14(18)17-13-6-1-2-9-16-13/h1-6,9-10H,7-8H2,(H,16,17,18)

InChI Key

QPTDUAIVCQZANL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CCC2=CC(=CC=C2)F

Origin of Product

United States

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